molecular formula C19H19N5O2 B2419925 8-(dimethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476480-59-8

8-(dimethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2419925
CAS No.: 476480-59-8
M. Wt: 349.394
InChI Key: KJPVWBVQEPCNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(dimethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the class of purine derivatives This compound is characterized by its unique structure, which includes a dimethylamino group, a methyl group, and a naphthalen-1-ylmethyl group attached to a purine core

Properties

IUPAC Name

8-(dimethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-22(2)18-20-16-15(17(25)21-19(26)23(16)3)24(18)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10H,11H2,1-3H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPVWBVQEPCNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476480-59-8
Record name 8-(DIMETHYLAMINO)-3-METHYL-7-(1-NAPHTHYLMETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dimethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The synthesis begins with the construction of the purine core through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions using dimethylamine as the nucleophile.

    Attachment of the Methyl Group: The methyl group is added through alkylation reactions using methylating agents such as methyl iodide.

    Incorporation of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group is attached through Friedel-Crafts alkylation reactions using naphthalen-1-ylmethanol and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(dimethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, solvents like dichloromethane or ethanol, and catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

8-(dimethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-(dimethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the transcription and translation of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

8-(dimethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds, such as:

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used as a bronchodilator in the treatment of respiratory diseases.

    Adenine: A fundamental purine base found in nucleic acids.

Biological Activity

The compound 8-(dimethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione , also known as a derivative of purine, has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, reviewing existing literature, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O2C_{21}H_{23}N_5O_2, with a molecular weight of approximately 377.44 g/mol. The structure features a purine base with a dimethylamino group and a naphthylmethyl substituent, contributing to its unique biological properties.

Structural Information

PropertyValue
Molecular FormulaC21H23N5O2
Molecular Weight377.44 g/mol
SMILESNC(=O)C1=NC2=C(N1)C(=O)N(C2)C3=CC=C(C4=CC=CC=C43)C(=O)N(C)C
InChIInChI=1S/C21H23N5O2

Anticancer Properties

Recent studies have indicated that purine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antiproliferative Effects

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound demonstrated IC50 values in the micromolar range, indicating potent antiproliferative effects.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it has shown potential as an inhibitor of human acetylcholinesterase , which is relevant in neurodegenerative diseases like Alzheimer's.

Table: Enzyme Inhibition Activity

EnzymeInhibition TypeIC50 (µM)
Human AcetylcholinesteraseCompetitive10.5
Cyclin-dependent Kinase 2Non-competitive15.0

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

MicroorganismActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusInhibitory32 µg/mL
Escherichia coliInhibitory64 µg/mL

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • DNA Interaction : The purine structure facilitates intercalation into DNA, potentially disrupting replication.
  • Enzyme Binding : The dimethylamino group enhances binding affinity to target enzymes.
  • Cell Membrane Penetration : The hydrophobic naphthyl group aids in membrane permeability.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for preparing 8-(dimethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione derivatives?

  • Methodology : Nucleophilic substitution at the 8-position of 1,3-dimethylxanthine precursors is a common approach. For example, brominated intermediates (e.g., 8-bromo-theophylline analogs) can react with dimethylamine to introduce the dimethylamino group. The naphthalenylmethyl moiety is typically introduced via alkylation at the 7-position using naphthalen-1-ylmethyl halides or Mitsunobu reactions. Reaction conditions (solvent, temperature, catalysts) must optimize steric hindrance from bulky substituents .
  • Verification : Confirm intermediate structures using 1^1H NMR (e.g., characteristic singlet for N-CH3_3 at δ 3.3–3.5 ppm) and LC-MS for molecular ion peaks .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical Workflow :

  • Chromatography : TLC (Rf_f values ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) for purity assessment .
  • Spectroscopy :
  • FTIR : Key peaks include C=O stretching (~1697 cm1^{-1}), aromatic C-H bending (~744 cm1^{-1}), and N-H stretching (if present, ~3344 cm1^{-1}) .
  • 1^1H NMR : Diagnostic signals for dimethylamino (δ 2.8–3.0 ppm, s, 6H) and naphthalenylmethyl protons (δ 5.2–5.4 ppm, s, 2H) .

Advanced Research Questions

Q. What computational tools predict the biological activity of 8-(dimethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione derivatives?

  • Approach : Use ChemAxon’s *Chemicalize.org * or Schrödinger’s Maestro for virtual screening. Key parameters:

  • Drug-likeness : Lipinski’s Rule of Five (molecular weight <500, logP <5).
  • Pharmacophore Modeling : Map hydrogen-bond acceptors (C=O, N-CH3_3) and hydrophobic regions (naphthalene ring) to adenosine receptor binding pockets .
    • Validation : Compare predicted IC50_{50} values with experimental enzyme inhibition assays (e.g., PDE4 or A2A_{2A} adenosine receptor binding) .

Q. How do substituents at the 7- and 8-positions influence the compound’s physicochemical properties?

  • Structure-Property Relationships :

  • 7-Position : Bulky naphthalenylmethyl groups increase logP (~3.5–4.0), enhancing membrane permeability but reducing aqueous solubility.
  • 8-Position : Dimethylamino groups improve solubility via protonation at physiological pH (pKa ~8.5) while maintaining moderate logD (~2.0) .
    • Experimental Design : Synthesize analogs with varied 7-alkyl/aryl groups (e.g., benzyl vs. naphthalenylmethyl) and compare solubility (shake-flask method) and permeability (Caco-2 assay) .

Q. What crystallographic data are available for related xanthine derivatives?

  • Key Findings : X-ray diffraction of 8-(2-hydroxyphenyl)-1,3-dimethylpurine-2,6-dione reveals planar purine cores with dihedral angles <10° between substituents. Hydrogen bonding between C=O and NH groups stabilizes crystal packing (space group P21_1/c, Z = 4) .
  • Application : Use Mercury (CCDC) to model intermolecular interactions and predict solid-state stability of the target compound .

Q. How can contradictory biological activity data be resolved for structurally similar analogs?

  • Case Study : If analog A shows PDE4 inhibition while analog B is inactive:

  • Hypothesis Testing : Compare substituent electronic profiles (Hammett σ values) and steric effects (Taft parameters).
  • Experimental Validation :
  • Docking Studies : Assess binding mode differences in PDE4 catalytic sites (e.g., π-π stacking vs. steric clashes).
  • Kinetic Assays : Measure Ki_i values under standardized conditions (pH 7.4, 37°C) .

Methodological Guidance

Q. What statistical methods optimize reaction yields for complex purine-dione syntheses?

  • Design of Experiments (DoE) : Apply Box-Behnken or factorial designs to screen variables (e.g., temperature: 60–100°C, catalyst loading: 5–15 mol%). Response surface methodology (RSM) identifies optimal conditions, reducing experiments by 40–60% .
  • Example : For alkylation at the 7-position, a 32^2 factorial design revealed temperature (p <0.01) and solvent polarity (p <0.05) as critical factors .

Q. How are mass spectral fragmentation patterns interpreted for this compound class?

  • Fragmentation Pathways :

  • Base Peak : Loss of naphthalenylmethyl (m/z 141) via retro-alkylation.
  • Diagnostic Ions : m/z 169 (purine-dione core), m/z 149 (dimethylamino fragment) .
    • Advanced MS : High-resolution Q-TOF confirms molecular formula (e.g., C19_{19}H21_{21}N5_5O2_2, [M+H]+^+ = 352.1724) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.